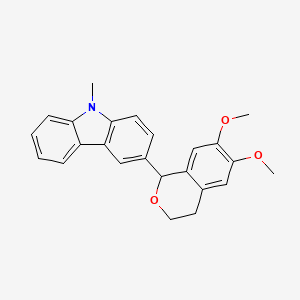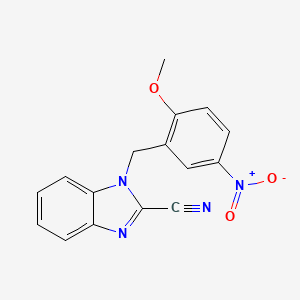![molecular formula C14H9Cl2IN4S B4333905 5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1-(4-IODOPHENYL)-1H-1,2,3,4-TETRAZOLE](/img/structure/B4333905.png)
5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1-(4-IODOPHENYL)-1H-1,2,3,4-TETRAZOLE
Übersicht
Beschreibung
5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1-(4-IODOPHENYL)-1H-1,2,3,4-TETRAZOLE is a synthetic organic compound that features a tetrazole ring substituted with a 2,4-dichlorobenzylthio group and a 4-iodophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1-(4-IODOPHENYL)-1H-1,2,3,4-TETRAZOLE typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Substitution Reactions: The 2,4-dichlorobenzylthio group can be introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride and a thiol compound.
Iodination: The 4-iodophenyl group can be introduced through an iodination reaction using an appropriate iodinating agent such as iodine or N-iodosuccinimide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1-(4-IODOPHENYL)-1H-1,2,3,4-TETRAZOLE can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The halogen atoms (chlorine and iodine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1-(4-IODOPHENYL)-1H-1,2,3,4-TETRAZOLE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of tetrazole derivatives with biological targets.
Wirkmechanismus
The mechanism of action of 5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1-(4-IODOPHENYL)-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a manner similar to carboxylate-containing compounds. The 2,4-dichlorobenzylthio and 4-iodophenyl groups can enhance the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-[(2,4-dichlorobenzyl)thio]-1H-tetrazole: Lacks the 4-iodophenyl group.
1-(4-iodophenyl)-1H-tetrazole: Lacks the 2,4-dichlorobenzylthio group.
5-phenyl-1H-tetrazole: Lacks both the 2,4-dichlorobenzylthio and 4-iodophenyl groups.
Uniqueness
5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1-(4-IODOPHENYL)-1H-1,2,3,4-TETRAZOLE is unique due to the presence of both the 2,4-dichlorobenzylthio and 4-iodophenyl groups, which can confer distinct chemical and biological properties. This combination of substituents can enhance the compound’s reactivity and binding affinity, making it a valuable tool in various research applications.
Eigenschaften
IUPAC Name |
5-[(2,4-dichlorophenyl)methylsulfanyl]-1-(4-iodophenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2IN4S/c15-10-2-1-9(13(16)7-10)8-22-14-18-19-20-21(14)12-5-3-11(17)4-6-12/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZBFWJXXJQGMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)SCC3=C(C=C(C=C3)Cl)Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2IN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(dibenzo[b,d]furan-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B4333827.png)
![1-{[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfonyl}-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B4333832.png)
![3-[2-(THIOPHEN-2-YL)ETHYL]-1-(9H-XANTHEN-9-YL)UREA](/img/structure/B4333841.png)


![6-(2,3-dimethoxyphenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene](/img/structure/B4333854.png)

![METHYL 4-({7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}METHOXY)BENZOATE](/img/structure/B4333883.png)
![9-(2-fluorobenzyl)-1,3-dimethyl-8-{[(7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methyl]sulfanyl}-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B4333885.png)

![4-(4-BROMO-1H-PYRAZOL-1-YL)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]BENZAMIDE](/img/structure/B4333901.png)
![2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B4333915.png)
![2-{[1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE](/img/structure/B4333923.png)
![2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOLE](/img/structure/B4333933.png)
